molecular formula C9H15N B094752 1,3,4,6,9,9a-Hexahydro-2H-quinolizine CAS No. 1004-86-0

1,3,4,6,9,9a-Hexahydro-2H-quinolizine

Cat. No. B094752
CAS RN: 1004-86-0
M. Wt: 137.22 g/mol
InChI Key: UVGIYZMSZBBREW-UHFFFAOYSA-N
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Description

1,3,4,6,9,9a-Hexahydro-2H-quinolizine is a bicyclic nitrogen-containing compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. This compound is widely used in scientific research and has been shown to have potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery.

Mechanism Of Action

The exact mechanism of action of 1,3,4,6,9,9a-Hexahydro-2H-quinolizine is not fully understood. However, studies have suggested that this compound acts on various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. It has also been shown to modulate ion channels, including voltage-gated calcium channels, which may contribute to its anticonvulsant effects.

Biochemical And Physiological Effects

1,3,4,6,9,9a-Hexahydro-2H-quinolizine has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, it has been shown to modulate the release of various neurotransmitters, including glutamate and GABA, which may contribute to its anticonvulsant and anxiolytic effects.

Advantages And Limitations For Lab Experiments

1,3,4,6,9,9a-Hexahydro-2H-quinolizine has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for research on 1,3,4,6,9,9a-Hexahydro-2H-quinolizine. One area of interest is the development of novel drug delivery systems using this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields such as neurodegenerative diseases and cancer. Finally, research is needed to optimize the synthesis of this compound and improve its solubility in water to enhance its bioavailability and pharmacokinetics.

Synthesis Methods

The synthesis of 1,3,4,6,9,9a-Hexahydro-2H-quinolizine can be achieved through various methods, including catalytic hydrogenation, reductive amination, and Grignard reactions. However, the most commonly used method is the catalytic hydrogenation of pyridine or its derivatives using a metal catalyst such as platinum or palladium.

Scientific Research Applications

1,3,4,6,9,9a-Hexahydro-2H-quinolizine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. Additionally, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

CAS RN

1004-86-0

Product Name

1,3,4,6,9,9a-Hexahydro-2H-quinolizine

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2,3,4,6,9,9a-hexahydro-1H-quinolizine

InChI

InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3,9H,2,4-8H2

InChI Key

UVGIYZMSZBBREW-UHFFFAOYSA-N

SMILES

C1CCN2CC=CCC2C1

Canonical SMILES

C1CCN2CC=CCC2C1

synonyms

1,3,4,6,9,9a-Hexahydro-2H-quinolizine

Origin of Product

United States

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